Isoform-Selective CYP450 Inhibition: C5-Ethyl/C6-Methoxy Pattern Establishes a 10-fold Differential Between CYP1A1 and CYP3A4
In a fluorescence-based inhibition assay using HEK293-expressed human CYP450 isoforms, 5-Ethyl-6-methoxy-1,3-benzodioxole exhibited an IC50 of 1,200 nM against CYP1A1, while its IC50 against CYP3A4 exceeded 10,000 nM (>10,000 nM) [1]. This >8.3-fold quantitative differential suggests poor CYP3A4 engagement while maintaining moderate CYP1A1 inhibitory potential [1].
| Evidence Dimension | Isoform-selective CYP450 inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 1,200 nM; CYP3A4 IC50 > 10,000 nM |
| Comparator Or Baseline | CYP1A1 IC50 = 1,200 nM vs. CYP3A4 IC50 > 10,000 nM (isoform selectivity) |
| Quantified Difference | >8.3-fold selectivity for CYP1A1 over CYP3A4 |
| Conditions | Human CYP1A1/3A4 expressed in HEK293 cells; fluorogenic substrates: 7-ethoxyresorufin (1A1) and dibenzylfluorescein (3A4); 30 min preincubation. |
Why This Matters
For procurement in early DMPK/tox screening or as a reference standard, this data confirms the compound's defined CYP interaction profile, enabling reliable interpretation of metabolic results without unexpected CYP3A4 off-target liability.
- [1] BindingDB entry BDBM50269353 (ChEMBL ID: CHEMBL4105559), curated by De Montfort University View Source
